12-Tricosanamine

Description

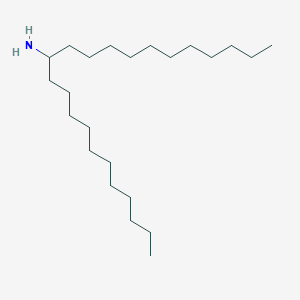

12-Tricosanamine (IUPAC name: tricosan-12-amine) is a long-chain aliphatic amine with a 23-carbon backbone and an amine (-NH2) functional group at the 12th position. Its molecular formula is C23H47N, and its molecular weight is approximately 339.6 g/mol. Structurally, it is analogous to 12-tricosanone (a ketone derivative), but the replacement of the carbonyl oxygen with an amine group significantly alters its physicochemical and biological properties .

Properties

IUPAC Name |

tricosan-12-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h23H,3-22,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSUNFGPTVHTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCCCCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Tricosanamine can be synthesized through the reduction of 12-Tricosanone. The typical synthetic route involves the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction is carried out under inert atmosphere conditions and refluxed for a specified period . The general reaction conditions are as follows:

Reagents: 12-Tricosanone, ammonium acetate, sodium cyanoborohydride

Solvent: Methanol

Temperature: Room temperature to 30°C

Duration: 16 to 48 hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 12-Tricosanamine undergoes various chemical reactions, including:

Reduction: The reduction of 12-Tricosanone to this compound using sodium cyanoborohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions:

Reduction: Sodium cyanoborohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products:

Reduction: this compound

Substitution: Various alkylated or acylated derivatives

Oxidation: Nitroso or nitro derivatives

Scientific Research Applications

12-Tricosanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 12-Tricosanamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 12-tricosanamine with three categories of analogous compounds:

- Positional isomers : Amines with the same carbon chain length but differing functional group positions (e.g., 1-tricosanamine).

- Chain-length analogs : Amines with shorter or longer carbon chains (e.g., 12-docosanamine, 12-tetracosanamine).

- Functional group analogs: Compounds with the same carbon backbone but different functional groups (e.g., 12-tricosanone, 12-tricosanol).

Table 1: Physicochemical and Toxicological Comparison

*Estimated based on trends in aliphatic amines. †Toxicogenomic data for this compound are absent in the Comparative Toxicogenomics Database (CTD), which curates 1,658 amino acid-based compounds but lacks entries for this specific amine . ‡Data from CTD for 1-tricosanamine, a positional isomer .

Key Findings:

Functional Group Impact: The amine group in this compound confers slight water solubility compared to 12-tricosanone and 12-tricosanol, which are insoluble. However, its long hydrocarbon chain limits solubility, a trend common in aliphatic amines . Amines generally exhibit higher reactivity than ketones or alcohols due to the nucleophilic nature of -NH2, making them more susceptible to forming salts or participating in hydrogen bonding .

Toxicological Profiles: 12-Tricosanone shows lower acute toxicity (LD50 = 2000 mg/kg in mice) compared to 1-tricosanamine (LD50 = 500 mg/kg in rats), suggesting that functional group position influences toxicity . No ecotoxicological data exist for this compound, but analogous long-chain amines are known to bioaccumulate and disrupt lipid membranes in aquatic organisms .

Analytical Challenges :

- Screening for this compound in complex matrices requires advanced techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), as highlighted in supplementary tables from recent analytical studies .

Biological Activity

12-Tricosanamine is a long-chain primary amine characterized by a 23-carbon aliphatic chain with an amine group attached to the 12th carbon. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

Synthesis Methods

This compound can be synthesized through the reduction of 12-Tricosanone using ammonium acetate and sodium cyanoborohydride in methanol. The typical reaction conditions involve:

- Reagents :

- 12-Tricosanone

- Ammonium acetate

- Sodium cyanoborohydride

- Solvent : Methanol

- Temperature : Room temperature to 30°C

- Duration : 16 to 48 hours

This method can be scaled for industrial applications using continuous flow reactors to enhance efficiency and yield.

Chemical Structure

The chemical structure of this compound allows it to participate in various chemical reactions due to its ability to form hydrogen bonds and ionic interactions with other molecules.

The biological activity of this compound is primarily attributed to its role as a primary amine, which allows it to interact with biomolecules such as proteins and enzymes. These interactions can influence various biological processes, including enzyme inhibition and receptor binding.

Potential Applications

-

Medicinal Chemistry :

- Investigated for potential therapeutic properties, including its role as a precursor for drug development.

- Studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on its efficacy remains limited.

-

Biological Systems :

- Explored for its interactions within biological systems, potentially affecting metabolic pathways or serving as a signaling molecule.

-

Industrial Applications :

- Utilized in the production of surfactants and lubricants, highlighting its versatility beyond biological contexts.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research indicates significant interest in long-chain amines for their biological activities. For instance:

- Cytotoxicity Studies : Research on similar long-chain amines has shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HT-29. These studies often measure the growth inhibition concentration (GI50) values to determine efficacy .

Data Table: Cytotoxicity of Long-Chain Amines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Long-chain Amine A | MCF-7 | 0.08 |

| Long-chain Amine B | HT-29 | 0.026 |

| This compound | TBD | TBD |

Note: Data for this compound is currently unavailable but is anticipated based on structural similarities with other long-chain amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.